Cas no 10004-45-2 (5-ethyl-1,2-oxazol-3-ol)

5-Ethyl-1,2-oxazol-3-ol is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 3-position. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where it may serve as a versatile intermediate. The hydroxyl group offers a site for further functionalization, while the oxazole core contributes to stability and potential bioactivity. Its well-defined molecular framework makes it valuable for research in medicinal chemistry, particularly in the development of novel heterocyclic derivatives. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-ethyl-1,2-oxazol-3-ol structure
5-ethyl-1,2-oxazol-3-ol structure
Product Name:5-ethyl-1,2-oxazol-3-ol
CAS No:10004-45-2
MF:C5H7NO2
MW:113.114581346512
MDL:MFCD15474929
CID:1124607
PubChem ID:11829395
Update Time:2025-05-20

5-ethyl-1,2-oxazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-1,2-oxazol-3-one
    • 5-Ethylisoxazol-3-ol
    • 5-ethyl-3-hydroxyisoxazole
    • 5-ethyl-isoxazol-3-one
    • 5-ETHYL-ISOXAZOL-3-OL
    • 5-Ethyl-3(2H)-Isoxazolone
    • 5-Ethyl-3-hydroxyisoxazol
    • CTK6D0902
    • 3(2H)-Isoxazolone, 5-ethyl-
    • 5-ethyl-3-isoxazolol
    • SureCN178389
    • 5-ethylisoxazol-3(2H)-one
    • SureCN8299663
    • AGN-PC-00H0NV
    • 5-ethyl-1,2-oxazol-3-ol
    • CS-0152522
    • 10004-45-2
    • MFCD15474929
    • SB30013
    • SCHEMBL178389
    • BS-14145
    • SY248522
    • AC2644
    • SCHEMBL8299663
    • A18002
    • DTXSID80473955
    • AKOS024260927
    • EN300-1588511
    • 3-Hydroxy-5-ethylisoxazole
    • DB-058252
    • MDL: MFCD15474929
    • Inchi: 1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)
    • InChI Key: COJBJDILSDCGSL-UHFFFAOYSA-N
    • SMILES: O1C(=CC(N1)=O)CC

Computed Properties

  • Exact Mass: 113.04771
  • Monoisotopic Mass: 113.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

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5-ethyl-1,2-oxazol-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:10004-45-2)5-ethyl-1,2-oxazol-3-ol
Order Number:A18002
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):300.0
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Additional information on 5-ethyl-1,2-oxazol-3-ol

Professional Introduction to Compound with CAS No. 10004-45-2 and Product Name: 5-ethyl-1,2-oxazol-3-ol

The compound with the CAS number 10004-45-2 and the product name 5-ethyl-1,2-oxazol-3-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the oxazole class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The oxazole ring system, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, is known for its versatility in drug design and development.

5-Ethyl-1,2-oxazol-3-ol itself is a derivative of oxazole, where the presence of an ethyl group at the 5-position and a hydroxyl group at the 3-position introduces specific functional characteristics that make it valuable in synthetic chemistry. The hydroxyl group, in particular, serves as a key site for further derivatization, enabling the creation of more complex molecular structures with tailored biological activities.

In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in various pharmacological applications. The structural motif of oxazole is found in several bioactive molecules, including natural products and synthetic drugs. This class of compounds has shown promise in modulating biological pathways associated with inflammation, infection, and neurological disorders. The 5-ethyl-1,2-oxazol-3-ol derivative is being explored as a potential scaffold for developing novel therapeutic agents.

One of the most compelling aspects of 5-ethyl-1,2-oxazol-3-ol is its role as a building block in medicinal chemistry. The ability to modify the oxazole core while retaining its core pharmacophoric features allows researchers to fine-tune its interactions with biological targets. For instance, studies have indicated that oxazole derivatives can interact with enzymes and receptors in ways that may lead to therapeutic benefits. The hydroxyl group at the 3-position provides a handle for further functionalization, enabling the synthesis of analogs with enhanced potency or selectivity.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 5-ethyl-1,2-oxazol-3-ol. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of different derivatives before conducting costly wet-lab experiments. This high-throughput virtual screening approach has been instrumental in identifying promising candidates for further optimization.

The pharmacological profile of 5-ethyl-1,2-oxazol-3-ol has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Additionally, preliminary data suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new strategies against resistant bacterial strains. The oxazole ring's inherent stability under physiological conditions also contributes to its attractiveness as a drug candidate.

The synthesis of 5-ethyl-1,2-oxazol-3-ol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the ethyl group at the 5-position and the hydroxyl group at the 3-position. These transformations require precise control over reaction conditions to ensure high yields and purity.

In industrial settings, large-scale production of 5-ethyl-1,2-oxazol-3-ol necessitates optimized synthetic routes that balance cost-effectiveness with environmental considerations. Green chemistry principles are increasingly being applied to develop more sustainable manufacturing processes. For example, catalytic methods that minimize waste and energy consumption are being explored as alternatives to traditional stoichiometric approaches.

The role of 5-ethyl-1,2-oxtaxozlrol extends beyond its direct therapeutic applications; it also serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it amenable to further derivatization into pharmacologically active compounds targeting various diseases. This versatility underscores its importance as a versatile building block in pharmaceutical research.

As our understanding of biological systems continues to evolve, so does our appreciation for heterocyclic compounds like 5-ehtyl-l,l-oxtaxozlrol. New methodologies for drug discovery are leveraging advanced technologies such as artificial intelligence (AI) and machine learning (ML) to identify novel molecular structures with desired properties. These computational tools are particularly useful for predicting how modifications to existing scaffolds will affect biological activity.

The future prospects for 5-ehtyl-l,l-oxtaxozlrol are bright given its multifaceted potential applications. Ongoing research aims to expand its utility by exploring new synthetic pathways and evaluating its efficacy in clinical trials. Collaborative efforts between academia and industry are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10004-45-2)5-ethyl-1,2-oxazol-3-ol
A18002
Purity:99%
Quantity:1g
Price ($):300.0
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